3,4-Dichlorobenzyl mercaptan

Vue d'ensemble

Description

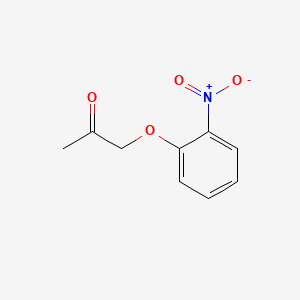

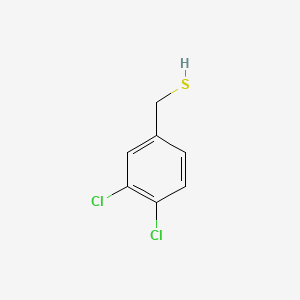

3,4-Dichlorobenzèneméthanethiol: est un composé organique de formule moléculaire C7H6Cl2S et de masse molaire de 193,09 g/mol . Il est également connu sous d'autres noms tels que 3,4-Dichlorobenzyl mercaptan et (3,4-dichlorophényl)méthanethiol . Ce composé est caractérisé par la présence de deux atomes de chlore et d'un groupe thiol lié à un cycle benzénique, ce qui en fait un intermédiaire précieux dans divers processus chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 3,4-Dichlorobenzèneméthanethiol implique généralement la chloration de dérivés du toluène suivie d'une thiolation. Une méthode courante est la réaction du 3,4-dichlorotoluène avec du sulfure d'hydrogène en présence d'un catalyseur tel que le chlorure d'aluminium . La réaction est effectuée sous des conditions de température et de pression contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle: Dans les milieux industriels, la production de 3,4-Dichlorobenzèneméthanethiol peut impliquer des processus de chloration et de thiolation à grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité et la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions: Le 3,4-Dichlorobenzèneméthanethiol subit diverses réactions chimiques, notamment:

Oxydation: Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction: Le composé peut être réduit pour former les hydrocarbures correspondants.

Substitution: Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs:

Oxydation: Les agents oxydants courants incluent et .

Réduction: Les agents réducteurs tels que ou sont utilisés.

Substitution: Les nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés:

Oxydation: Formation de disulfures ou d'acides sulfoniques.

Réduction: Formation d'hydrocarbures.

Substitution: Formation de dérivés benzéniques substitués.

Applications De Recherche Scientifique

Le 3,4-Dichlorobenzèneméthanethiol a plusieurs applications en recherche scientifique, notamment:

Chimie: Utilisé comme intermédiaire dans la synthèse de divers composés organiques et pharmaceutiques.

Biologie: Employé dans l'étude de l'inhibition enzymatique et des interactions protéiques.

Médecine: Envisagé pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.

Industrie: Utilisé dans la production d'agrochimiques, de colorants et de polymères

5. Mécanisme d'action

Le mécanisme d'action du 3,4-Dichlorobenzèneméthanethiol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe thiol peut former des liaisons covalentes avec les résidus du site actif des enzymes, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. Cette interaction peut affecter diverses voies biochimiques et processus cellulaires .

Mécanisme D'action

The mechanism of action of 3,4-Dichlorobenzenemethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 3,4-Dichlorotoluène

- 3,4-Dichlorophénol

- 3,4-Dichlorobenzyl alcool

Comparaison: Le 3,4-Dichlorobenzèneméthanethiol est unique en raison de la présence à la fois d'atomes de chlore et d'un groupe thiol, ce qui lui confère une réactivité et des propriétés distinctes. Par rapport au 3,4-Dichlorotoluène, il a une réactivité plus élevée en raison du groupe thiol. Comparé au 3,4-Dichlorophénol, il a une solubilité et un comportement chimique différents en raison de l'absence d'un groupe hydroxyle .

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGBRSQPRQXALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189990 | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36480-40-7 | |

| Record name | 3,4-Dichlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36480-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036480407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrobenzo[b]thiophene](/img/structure/B1596441.png)